{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol: is a chemical compound that features an oxazole ring substituted with a 4-fluorophenethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol typically involves the reaction of 4-fluorophenethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then reduced to yield the final product, (2-(4-Fluorophenethyl)oxazol-4-yl)methanol. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of (2-(4-Fluorophenethyl)oxazol-4-yl)aldehyde or (2-(4-Fluorophenethyl)oxazol-4-yl)carboxylic acid.
Reduction: Various reduced oxazole derivatives.
Substitution: Compounds with different substituents on the phenethyl group.
Scientific Research Applications
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-Chlorophenethyl)oxazol-4-yl)methanol
- (2-(4-Bromophenethyl)oxazol-4-yl)methanol
- (2-(4-Methylphenethyl)oxazol-4-yl)methanol
Uniqueness
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
The compound {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol is a synthetic derivative of oxazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14FNO2, with a molecular weight of approximately 235.26 g/mol. The presence of the 4-fluorophenyl group is significant as fluorine substitution often enhances biological activity due to increased lipophilicity and metabolic stability.
Antitumor Activity
Recent studies have indicated that oxazole derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays using the MTT method showed that these compounds can inhibit cell proliferation in human cancer cells such as HCT-116 and PC-3, with IC50 values ranging from 10 to 30 µM depending on the specific derivative and cell line tested .
Antimicrobial Activity
Oxazole derivatives have also been investigated for their antimicrobial properties. Studies report that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain oxazole derivatives ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli, indicating a broad spectrum of antimicrobial efficacy .
Antioxidant Properties
The antioxidant activity of oxazole derivatives has been evaluated using DPPH radical scavenging assays. Compounds in this class have shown varying degrees of radical scavenging activity, with some achieving over 80% inhibition at concentrations as low as 25 µM. This suggests potential applications in preventing oxidative stress-related diseases .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells. Additionally, the presence of the oxazole ring may facilitate interactions with various enzymes or receptors implicated in microbial resistance .
Case Studies
- Antitumor Efficacy : A study conducted on a series of oxazole derivatives demonstrated that modifications to the oxazole ring significantly influenced their cytotoxicity against cancer cell lines. The introduction of substituents like the 4-fluorophenyl group enhanced their potency compared to unsubstituted analogs .
- Antimicrobial Activity : Another research highlighted the antimicrobial effectiveness of oxazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The study reported that specific structural modifications led to improved antibacterial activity, suggesting that this compound could be a candidate for further development .
Data Tables
Properties
CAS No. |
832730-27-5 |
---|---|
Molecular Formula |
C12H12FNO2 |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
[2-[2-(4-fluorophenyl)ethyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H12FNO2/c13-10-4-1-9(2-5-10)3-6-12-14-11(7-15)8-16-12/h1-2,4-5,8,15H,3,6-7H2 |
InChI Key |
QHTARBZDAQQFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NC(=CO2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.